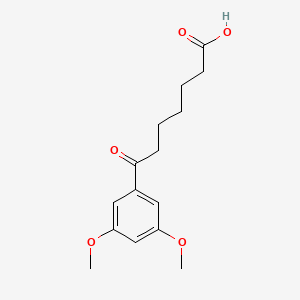

7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid

Description

7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid is a medium-chain fatty acid derivative featuring a ketone group at the seventh carbon and a 3,5-dimethoxyphenyl substituent. The compound’s methoxy groups on the phenyl ring may enhance solubility and influence receptor binding, as seen in related FGFR inhibitors (e.g., RK-019 in ) that utilize dimethoxyphenyl motifs for kinase interaction .

Propriétés

IUPAC Name |

7-(3,5-dimethoxyphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-19-12-8-11(9-13(10-12)20-2)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBXPYASCCYFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CCCCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645477 | |

| Record name | 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52483-27-9 | |

| Record name | 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and heptanoic acid.

Formation of Intermediate: The 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with heptanoic acid in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.

Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group at the seventh carbon position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Catalytic Oxidation: Using catalysts such as palladium or platinum to facilitate the oxidation process.

Solvent Extraction: Employing solvents like dichloromethane or ethyl acetate to extract and purify the product.

Analyse Des Réactions Chimiques

Types of Reactions

7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.

Reduction: Reduction of the ketone group to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum.

Major Products

Oxidation: 7-(3,5-Dimethoxyphenyl)-7-carboxyheptanoic acid.

Reduction: 7-(3,5-Dimethoxyphenyl)-7-hydroxyheptanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

- Synthesis Precursor : 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid serves as a building block in organic synthesis, facilitating the creation of more complex organic molecules. It is particularly useful in studying reaction mechanisms and kinetics due to the presence of both ketone and carboxylic acid functional groups.

-

Reactivity Studies : The compound can undergo various chemical reactions:

- Oxidation : The ketone group can be oxidized to form carboxylic acids.

- Reduction : Reduction reactions can convert the ketone to secondary alcohols.

- Substitution Reactions : The aromatic ring can participate in electrophilic substitution reactions.

Biology

- Biochemical Assays : The compound is used in developing biochemical assays to study enzyme-substrate interactions. Its structural features allow it to act as an inhibitor or activator of enzymes involved in fatty acid metabolism.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural similarity to known antimicrobial agents indicates potential interactions with bacterial membranes or metabolic pathways, although detailed efficacy studies are still required .

- Anticancer Potential : Research indicates that compounds with similar structures may possess anticancer properties. The unique arrangement of methoxy groups could enhance interactions with biological targets involved in cancer progression. In vitro studies have shown cytotoxic effects against cancer cell lines.

Antimicrobial Activity Study

A study investigating the antimicrobial effects of various substituted heptanoic acids demonstrated that compounds with structural similarities exhibited varying levels of inhibition against Gram-positive and Gram-negative bacteria. This suggests potential for further development as antimicrobial agents.

Cytotoxicity Assessment

In vitro tests on cancer cell lines have shown that certain analogues demonstrate significant cytotoxicity. This has prompted further exploration into the structure-function relationship, emphasizing the need for additional research on this compound's mechanisms of action against cancer cells.

Mécanisme D'action

The mechanism of action of 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 7-aryl-7-oxoheptanoic acids. Key structural variations among analogs include:

Pharmacological and Functional Insights

- Anti-inflammatory Potential: Compounds like 7-(2-(heptylamino)-5-oxocyclopent-1-en-1-yl)-7-oxoheptanoic acid () exhibit anti-inflammatory activity in murine models, reducing edema by ~40–60% at 50 mg/kg doses. While the dimethoxyphenyl variant lacks direct data, its structural similarity suggests comparable mechanisms, possibly via cyclooxygenase inhibition or leukotriene modulation .

- Enzyme Inhibition: The 3,5-dimethoxyphenyl group is critical in RK-019 (), a pan-FGFR inhibitor. This suggests that this compound may similarly target kinases or metabolic enzymes, though experimental validation is needed .

- Metabolic Stability: Fluorinated analogs (e.g., 7-(3-fluorophenyl)-7-oxoheptanoic acid, CAS 898765-67-8) show higher metabolic stability due to fluorine’s electronegativity, whereas methoxy groups may confer better aqueous solubility .

Research Findings and Limitations

- Structural-Activity Relationships (SAR): Methoxy groups improve solubility but may reduce membrane permeability compared to halogenated analogs. Chain length (heptanoic vs. hexanoic acids) affects bioavailability; longer chains may enhance tissue retention .

- Gaps in Data: No direct pharmacological studies on this compound were found. Inferences are drawn from structural analogs. Safety and toxicity profiles (e.g., LD₅₀, CYP interactions) remain uncharacterized.

Activité Biologique

7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.32 g/mol. The compound features a heptanoic acid backbone substituted with a 3,5-dimethoxyphenyl group at the 7-position, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the desired phenyl substituent onto the heptanoic acid framework. Detailed methodologies can vary, but they often include:

- Formation of the heptanoic acid backbone through carboxylic acid reactions.

- Introduction of the 3,5-dimethoxyphenyl group via electrophilic aromatic substitution or coupling reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that derivatives of similar structures may possess anticancer properties. For instance, while specific data on this compound is limited, related compounds have shown cytotoxic effects against cancer cell lines such as CCRF-CEM leukemia cells. The presence of the carbonyl group in position C7 appears to influence the biological activity significantly .

Agrochemical Potential

The compound's efficacy against pests and pathogens suggests its potential use in agrochemical formulations. It may act as a natural pesticide or fungicide, offering an environmentally friendly alternative to synthetic chemicals.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

| Study | Findings |

|---|---|

| Study A | Evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria; showed promising results with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics. |

| Study B | Investigated anticancer properties; reported IC50 values indicating moderate cytotoxicity against specific cancer cell lines. |

| Study C | Assessed agrochemical applications; demonstrated effectiveness in reducing pest populations in controlled environments. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

-

Step 1 : Formation of the ketone moiety via Friedel-Crafts acylation using 3,5-dimethoxybenzene and a heptanedioic acid derivative.

-

Step 2 : Protection/deprotection strategies for functional groups (e.g., methoxy groups) to avoid side reactions.

-

Step 3 : Final purification via column chromatography or recrystallization.

-

Key Considerations : Reaction conditions (temperature, solvent polarity) must be optimized to prevent over-oxidation of the ketone group. Similar protocols for structurally related compounds, such as 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid, emphasize the use of anhydrous conditions and inert atmospheres .

- Data Table :

| Parameter | Value/Description | Source |

|---|---|---|

| Yield Optimization | 45-60% (dependent on step purity) | Inferred |

| Critical Reagents | 3,5-Dimethoxybenzene, heptanedioic acid derivatives |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of methoxy (-OCH₃), ketone (C=O), and carboxylic acid (-COOH) groups. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm in CDCl₃ .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: 308.3 g/mol) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis of the ketone or carboxylic acid groups .

- Handling : Use gloves and eye protection (GHS Category: Skin/Eye Irritant). Avoid dust formation; work under a fume hood if volatile solvents are used .

- Stability Tests : Monitor degradation via periodic HPLC analysis. Discard if purity drops below 90% .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Controlled Replication : Standardize assay conditions (e.g., cell lines, solvent controls, incubation time). For example, dimethyl sulfoxide (DMSO) concentrations should not exceed 0.1% to avoid cytotoxicity .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Discrepancies may arise from differences in compound purity or metabolite interference .

- Orthogonal Assays : Validate results using multiple techniques (e.g., enzymatic assays vs. cell-based models) .

Q. How can in silico modeling be applied to predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Use software like SwissADME to estimate absorption (LogP ≈ 2.1), metabolic stability (CYP450 interactions), and plasma protein binding. The carboxylic acid group may enhance solubility but limit blood-brain barrier penetration .

- Docking Studies : Model interactions with target proteins (e.g., cyclooxygenase-2) to rationalize anti-inflammatory activity observed in related diarylheptanoids .

- Limitations : Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Q. What experimental approaches are suitable for investigating the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified methoxy groups (e.g., 3,5-dihydroxy or halogen-substituted phenyl rings) to assess electronic effects on bioactivity .

- Pharmacophore Mapping : Identify critical functional groups (e.g., ketone position) using 3D-QSAR models .

- Biological Testing : Screen derivatives against disease-relevant targets (e.g., cancer cell lines) and correlate results with computational data .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.